molecular formula C15H14ClN3 B13856315 4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13856315
M. Wt: 271.74 g/mol
InChI Key: BHAKSNJUFDYCSY-UHFFFAOYSA-N
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Description

4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and an isopropyl group at the 2-position

Preparation Methods

The synthesis of 4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with phenyl and isopropyl substituents can be carried out using a combination of reagents and catalysts. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing the breakdown of bacterial DNA, thereby exhibiting antibacterial activity. Additionally, it can inhibit other enzymes and proteins involved in cellular processes, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C15H14ClN3/c1-9(2)15-18-12-8-11(10-6-4-3-5-7-10)17-13(12)14(16)19-15/h3-9,17H,1-2H3

InChI Key

BHAKSNJUFDYCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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